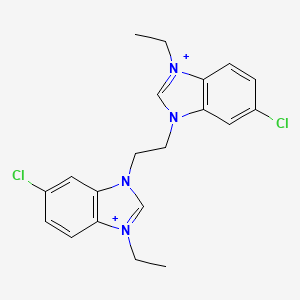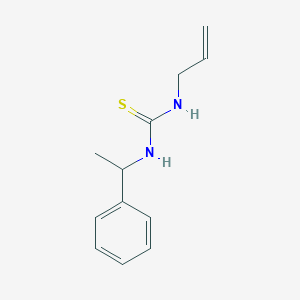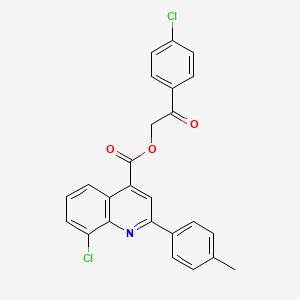
4-Nitrophenyl 2,3-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2,3-dichlorobenzoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring and a dichlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,3-dichlorobenzoate typically involves the esterification of 4-nitrophenol with 2,3-dichlorobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2,3-dichlorobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Reduction: The major product formed is 4-aminophenyl 2,3-dichlorobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2,3-dichlorobenzoate involves its interaction with target molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the ester linkage can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the dichlorobenzoate moiety.
2,3-Dichlorobenzoic acid: Contains the dichlorobenzoate moiety but lacks the nitrophenyl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but has a chloroformate moiety instead of dichlorobenzoate.
Uniqueness
4-Nitrophenyl 2,3-dichlorobenzoate is unique due to the combination of its nitrophenyl and dichlorobenzoate groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H7Cl2NO4 |
|---|---|
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2,3-dichlorobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-11-3-1-2-10(12(11)15)13(17)20-9-6-4-8(5-7-9)16(18)19/h1-7H |
InChI-Schlüssel |
VKDWNUZMNZBWOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)
![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)

![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)

![2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12469236.png)

![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
